molecular formula C7H5Cl2NS B1388241 2,5-Dichlorothiobenzamide CAS No. 69622-81-7

2,5-Dichlorothiobenzamide

Cat. No.: B1388241
CAS No.: 69622-81-7
M. Wt: 206.09 g/mol
InChI Key: YQORNGRDGWVQOD-UHFFFAOYSA-N
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Description

2,5-Dichlorothiobenzamide is an organic compound with the molecular formula C7H5Cl2NS. It is a derivative of benzamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and a thiocarboxamide group is attached. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorothiobenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures higher yields and better control over reaction conditions, such as temperature and pressure, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorothiobenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,5-Dichlorothiobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It serves as a tool for studying enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dichlorothiobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    2,6-Dichlorothiobenzamide: Similar in structure but with chlorine atoms at the 2nd and 6th positions.

    3,5-Dichlorothiobenzamide: Chlorine atoms are at the 3rd and 5th positions.

    2,5-Dichlorobenzamide: Lacks the thiocarboxamide group.

Uniqueness: 2,5-Dichlorothiobenzamide is unique due to its specific substitution pattern and the presence of the thiocarboxamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,5-dichlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NS/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQORNGRDGWVQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662234
Record name 2,5-Dichlorobenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69622-81-7
Record name 2,5-Dichlorobenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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